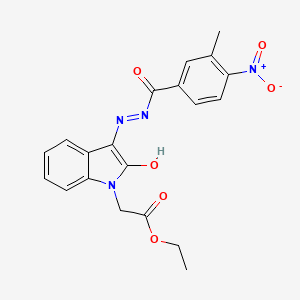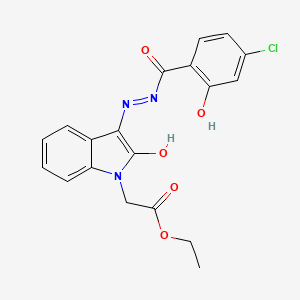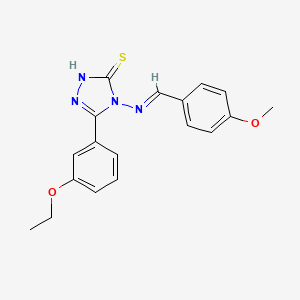![molecular formula C27H29N3O2S2 B12012282 (5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 623936-33-4](/img/structure/B12012282.png)
(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a thiazolidine ring.
- Its chemical formula is C26H27N3O2S.
- The (5Z)-configuration indicates the geometry around the central double bond.
- The compound features a pyrazole ring, a thiazolidinone ring, and a phenyl group.
- It exhibits interesting biological properties, making it relevant for further exploration.
Métodos De Preparación
- Synthetic routes involve the assembly of its constituent parts. One method starts from 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides.
- An Eschenmoser coupling reaction plays a key role in forming the (Z)-configuration. This method is scalable and yields the compound in good quantities .
Análisis De Reacciones Químicas
- The compound can undergo various reactions:
Oxidation: It may be oxidized to form a sulfone or sulfoxide.
Reduction: Reduction of the thiazolidinone ring could yield a tetrahydro derivative.
Substitution: The phenyl group can undergo substitution reactions.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaOH).
- Major products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Medicine: Investigate its potential as an anticancer agent due to its kinase inhibitory activity.
Chemistry: Explore its reactivity in various transformations.
Biology: Study its effects on cellular processes.
Industry: Assess its use in materials science or drug development.
Mecanismo De Acción
- The compound likely interacts with specific molecular targets.
- Investigate its binding to enzymes, receptors, or other biomolecules.
- Pathways affected may include cell signaling, apoptosis, or metabolism.
Comparación Con Compuestos Similares
- Compare it with structurally related thiazolidinones.
- Highlight its unique features, such as the pyrazole ring.
- Similar compounds include other thiazolidinones and pyrazole derivatives.
Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential.
Propiedades
Número CAS |
623936-33-4 |
|---|---|
Fórmula molecular |
C27H29N3O2S2 |
Peso molecular |
491.7 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O2S2/c1-5-14-29-26(31)24(34-27(29)33)15-20-16-30(21-10-7-6-8-11-21)28-25(20)22-12-9-13-23(19(22)4)32-17-18(2)3/h6-13,15-16,18H,5,14,17H2,1-4H3/b24-15- |
Clave InChI |
YQSGIMAJFZYJLA-IWIPYMOSSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C(=CC=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
SMILES canónico |
CCCN1C(=O)C(=CC2=CN(N=C2C3=C(C(=CC=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B12012216.png)

![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate](/img/structure/B12012227.png)
![Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12012231.png)
![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12012233.png)
![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12012238.png)

![N,N-bis(2-chloroethyl)-4-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}aniline](/img/structure/B12012251.png)
![5-(3-isopropoxyphenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12012259.png)


![2-cyano-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012288.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12012294.png)
